molecular formula C13H9BrN2O2S B1442655 4-Bromo-1-(phenylsulfonyl)-1H-indazole CAS No. 1001415-32-2

4-Bromo-1-(phenylsulfonyl)-1H-indazole

Cat. No. B1442655
M. Wt: 337.19 g/mol
InChI Key: WNXQRTXRZPMBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(phenylsulfonyl)-1H-indazole is a chemical compound with the CAS Number: 1001415-32-2 . It has a molecular weight of 337.2 and its IUPAC name is 4-bromo-1-(phenylsulfonyl)-1H-indazole .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-(phenylsulfonyl)-1H-indazole is C13H9BrN2O2S . The InChI code is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H .


Physical And Chemical Properties Analysis

4-Bromo-1-(phenylsulfonyl)-1H-indazole is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Compounds

Research indicates that derivatives of 4-Bromo-1-(phenylsulfonyl)-1H-indazole have been synthesized for their potential pharmacological applications. For example, new oxazolones were synthesized using derivatives of this compound, which were then evaluated for their cytotoxicity using Artemia salina and Daphnia magna organisms, and for in vitro antimicrobial activity against bacterial and fungal strains (E. Rosca, 2020).

Antimicrobial Activity

Substituted indazoles synthesized from bromo-1H-indazoles have been screened for their antibacterial activity, indicating the versatility of 4-Bromo-1-(phenylsulfonyl)-1H-indazole as a precursor in synthesizing compounds with potential antibacterial properties (G. Brahmeshwari, P. Bhaskar, G. Kumaraswamy, 2014).

Antioxidant and α-Glucosidase Inhibition

A series of indazole derivatives were evaluated for their inhibitory effect against α-glucosidase activity and antioxidant potential. Compounds showed significant to moderate α-glucosidase inhibition and antioxidant activity, highlighting the importance of bromo-indazole derivatives in developing treatments for conditions like diabetes and oxidative stress-related diseases (M. Mphahlele, N. M. Magwaza, S. Gildenhuys, Itumeleng B. Setshedi, 2020).

Anticancer Activity

Compounds synthesized from 4-Bromo-1-(phenylsulfonyl)-1H-indazole showed moderate to significant antigrowth effect against breast MCF-7 cancer cell lines, with reduced cytotoxicity against human embryonic kidney derived Hek293-T cells. This indicates the compound's potential as a precursor in developing novel anticancer agents (M. Mphahlele, N. M. Magwaza, S. Gildenhuys, Itumeleng B. Setshedi, 2020).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of highly functionalized dihydroisoquinolines, indicating its utility in creating complex molecules with potential biological activities. A bromonium ylide intermediate plays a crucial role in these syntheses, showcasing the compound's versatility in organic synthesis (Jun He, Yinping Shi, Wan-Min Cheng, Zengming Man, Dongdong Yang, Chuan‐Ying Li, 2016).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXQRTXRZPMBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(phenylsulfonyl)-1H-indazole

Synthesis routes and methods

Procedure details

To a stirring suspension of NaH (0.78 g) in anhydrous THF (17.5 ml) at −5° C. was added 4-bromo-1H-indazole (3.5 g) in anhydrous THF (35 ml). Benzenesulfonyl chloride (2.5 ml) in anhydrous THF (17.5 ml) was added dropwise over 10 mins. The reaction was stirred for 1 h at 0° C. then quenched with water. The layers were separated and the aqueous was re-extracted with ethyl acetate. The combined organics were washed with brine, dried over magnesium sulfate, filtered and then evaporated to yield a solid residue that was triturated with methanol to give title compound, 5.18 g.
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
17.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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